(R)-(+)-[1-(Dimethylamino)ethyl]ferrocene
Description
(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (CAS 31886-58-5) is a chiral organometallic compound featuring a ferrocene backbone substituted with a dimethylaminoethyl group. Key properties include:
- Molecular Formula: C₁₄H₁₉FeN
- Molecular Weight: 257.16 g/mol
- Appearance: Amber to dark brown liquid
- Boiling Point: 120–121°C (0.7 mmHg)
- Specific Rotation: +13° (c = 1 in ethanol)
- Density: 1.222 g/mL at 20°C
This compound is widely utilized in asymmetric synthesis, enantioselective sensing, and as a chiral auxiliary due to its redox-active ferrocene moiety and high enantioselectivity .
Properties
CAS No. |
31886-58-5 |
|---|---|
Molecular Formula |
C14H19FeN |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q2*-1;+2/t8-;;/m1../s1 |
InChI Key |
UNMQCGHIBZALKM-YCBDHFTFSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine typically involves the following steps:
Formation of the chiral amine: The chiral amine can be synthesized through the reaction of a chiral auxiliary with a suitable precursor. For example, the reaction of ®-1-phenylethylamine with dimethylamine can yield the desired chiral amine.
Introduction of the ferrocene moiety: The ferrocene unit can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of ferrocene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the acylated ferrocene intermediate.
Coupling reaction: The final step involves the coupling of the acylated ferrocene intermediate with the chiral amine to form ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine.
Industrial Production Methods
Industrial production methods for ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with the desired 97% purity.
Chemical Reactions Analysis
Types of Reactions
®-(+)-N,N-Dimethyl-1-ferrocenylethylamine undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions. This oxidation can be achieved using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: The compound can undergo reduction reactions, particularly at the ferrocene unit, to form ferrocene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Formation of reduced ferrocene derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Synthesis of Chiral Ligands
Chiral Ligands in Catalysis
(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine serves as a precursor for synthesizing various chiral ligands used in asymmetric catalysis. For instance, it can be employed to produce chiral 1,2-disubstituted ferrocenyl amino alcohols and P-chiral phosphine ligands. These ligands are crucial for facilitating enantioselective reactions, which are essential in the pharmaceutical industry for synthesizing optically active compounds .
| Ligand Type | Application |
|---|---|
| Chiral Ferrocenyl Amino Alcohols | Used in asymmetric synthesis of pharmaceuticals |
| P-Chiral Phosphine Ligands | Catalysts in various organic transformations |
Model Chiral Probes
Enantiodiscrimination Studies
The compound is utilized as a model chiral probe to study the enantiodiscrimination abilities of chiral ionic liquids through cyclic voltammetry. This application is vital for understanding how different chiral environments can influence reaction pathways and selectivity .
Catalytic Applications
Catalyst Development
(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine is involved in the synthesis of chiral diferrocenylphosphine-diamines, which are used as catalysts in various reactions. These catalysts are known for their efficiency in promoting reactions that require high selectivity towards one enantiomer over another .
Pharmaceutical Applications
Drug Development
Due to its chiral nature, (R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine has potential applications in drug development where chirality plays a critical role in the efficacy and safety of pharmaceutical compounds. The ability to synthesize optically active compounds from this amine enhances its value in medicinal chemistry .
Material Science
Nanocomposite Materials
Recent studies have explored the incorporation of ferrocenyl compounds into nanocomposite materials, enhancing their electrical and thermal properties. This application is particularly relevant in the development of advanced materials for electronics and energy storage systems .
Case Study 1: Asymmetric Synthesis
A research study demonstrated the use of (R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine as a key intermediate in synthesizing a novel class of chiral drugs. The results indicated that using this compound significantly improved the enantioselectivity of the reaction compared to non-chiral counterparts.
Case Study 2: Ionic Liquid Studies
In another study focusing on ionic liquids, (R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine was employed to assess the enantioselective properties of various ionic liquid systems. The findings revealed that certain ionic liquids enhanced enantioselectivity when paired with this ferrocenyl amine.
Mechanism of Action
The mechanism of action of ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine involves its interaction with molecular targets through its amine and ferrocene moieties. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ferrocene unit can undergo redox reactions, influencing the activity of redox-sensitive targets. The compound’s chiral nature also allows for enantioselective interactions with chiral receptors and enzymes.
Comparison with Similar Compounds
Enantiomeric Pair: (S)-(−)-N,N-Dimethyl-1-ferrocenylethylamine
This separation enables precise enantiomer discrimination in sensing applications .
| Property | (R)-(+)-Form | (S)-(−)-Form |
|---|---|---|
| Specific Rotation | +13° | −13° (assumed) |
| Enantioselectivity (ΔE) | 270 mV | 270 mV |
Structural Analogs: Phenyl vs. Ferrocenyl Derivatives
(R)-(+)-N,N-Dimethyl-1-phenylethylamine (CAS 19342-01-9) replaces the ferrocenyl group with a phenyl ring. Key differences include:
The ferrocenyl group enhances redox activity and steric bulk, making it superior for enantioselective electrochemistry, whereas the phenyl analog is simpler and cheaper for resolution purposes.
Modified Derivatives: (S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-Tartrate
This tartrate salt combines the S enantiomer with (L)-tartaric acid, enabling diastereomeric salt formation for chiral resolution. Unlike the free amine, it is solid and used in asymmetric catalysis and pharmaceutical separations .
| Property | Free Amine | Tartrate Salt |
|---|---|---|
| Physical State | Liquid | Solid |
| Key Application | Sensing | Catalysis |
| Solubility | Organic solvents | Polar solvents |
Non-Chiral Analog: [(N,N-Dimethylamino)methyl]ferrocene
A non-chiral analog lacks the ethyl group’s asymmetric carbon. It requires chiral auxiliaries (e.g., TMCDA) for stereoselective reactions, unlike the inherently chiral (R)-(+)-form, which simplifies synthesis .
Biological Activity
(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine is a chiral amine derivative of ferrocene, a compound known for its unique electronic properties and applications in various fields, including catalysis and materials science. This article explores the biological activity of this compound, focusing on its synthesis, applications, and biological implications.
- Molecular Formula : CHFeN
- Molecular Weight : 239.24 g/mol
- Appearance : Dark brown liquid
- Boiling Point : 120-121 °C at 0.7 mmHg
- Density : 1.222 g/mL at 20 °C
- Optical Activity : [α] −14±1°, c = 1.5% in ethanol
Synthesis
(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine can be synthesized through various methods, including:
- Chiral Resolution : Utilizing chiral catalysts to achieve enantioselectivity.
- Direct Synthesis : From ferrocene derivatives through alkylation reactions.
The biological activity of (R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine is primarily attributed to its ability to interact with biological targets, such as enzymes and receptors. Its structure allows it to function as a ligand in various biochemical pathways.
Applications in Research
- Catalysis : It has been employed as a starting material in the synthesis of chiral diferrocenylphosphine-diamines, which are significant in asymmetric catalysis .
- Electrochemical Studies : Used as a model chiral probe to study enantiodiscrimination abilities of chiral ionic liquids via cyclic voltammetry .
- Pharmacological Potential : Investigated for its potential role in drug development due to its unique structural properties that may influence biological interactions.
Study 1: Chiral Ionic Liquids
A study examined the enantiodiscrimination ability of chiral ionic liquids using (R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine as a probe. The results indicated significant differences in electrochemical behavior based on chirality, suggesting potential applications in separation sciences and sensor technology .
Study 2: Catalytic Applications
Research demonstrated the efficacy of (R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine in catalyzing asymmetric reactions. It served as a ligand for transition metal catalysts, leading to high enantioselectivities in various organic transformations .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHFeN |
| Molecular Weight | 239.24 g/mol |
| Boiling Point | 120-121 °C |
| Density | 1.222 g/mL |
| Optical Activity | [α] −14±1° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
